

Application Note: DNA Extraction via Isopropanol Precipitation

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Compound of Interest

Compound Name: *Propanol*

Cat. No.: *B110389*

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Audience: Researchers, scientists, and drug development professionals.

Principle of Isopropanol Precipitation

DNA precipitation is a fundamental technique used to concentrate and purify DNA from aqueous solutions. The process relies on the principle of reducing the solubility of DNA.^[1] DNA is a polar molecule and is soluble in water due to the hydration shell formed by water molecules around its negatively charged phosphate backbone.^{[1][2][3]} The addition of salt and a less polar alcohol, such as **isopropanol**, disrupts this interaction, leading to DNA precipitation.

The key components in this process are:

- **Salt:** Cations from the salt (e.g., Na^+ from sodium acetate) neutralize the negative charges on the DNA's phosphate backbone.^{[2][3][4]} This reduces the repulsion between DNA strands and makes the molecule less hydrophilic.
- **Isopropanol:** **Isopropanol** is less polar than water.^[5] When added to the solution, it displaces the water molecules surrounding the DNA, further reducing its solubility and causing it to aggregate and precipitate out of the solution.^{[1][2]}

DNA is less soluble in **isopropanol** compared to ethanol, meaning a smaller volume of **isopropanol** is required to achieve precipitation.^{[4][6]} This makes **isopropanol** particularly useful for precipitating DNA from large sample volumes.^{[7][8][9]}

Advantages and Disadvantages of Isopropanol Precipitation

Isopropanol is a common choice for DNA precipitation, but it has distinct advantages and disadvantages compared to ethanol.

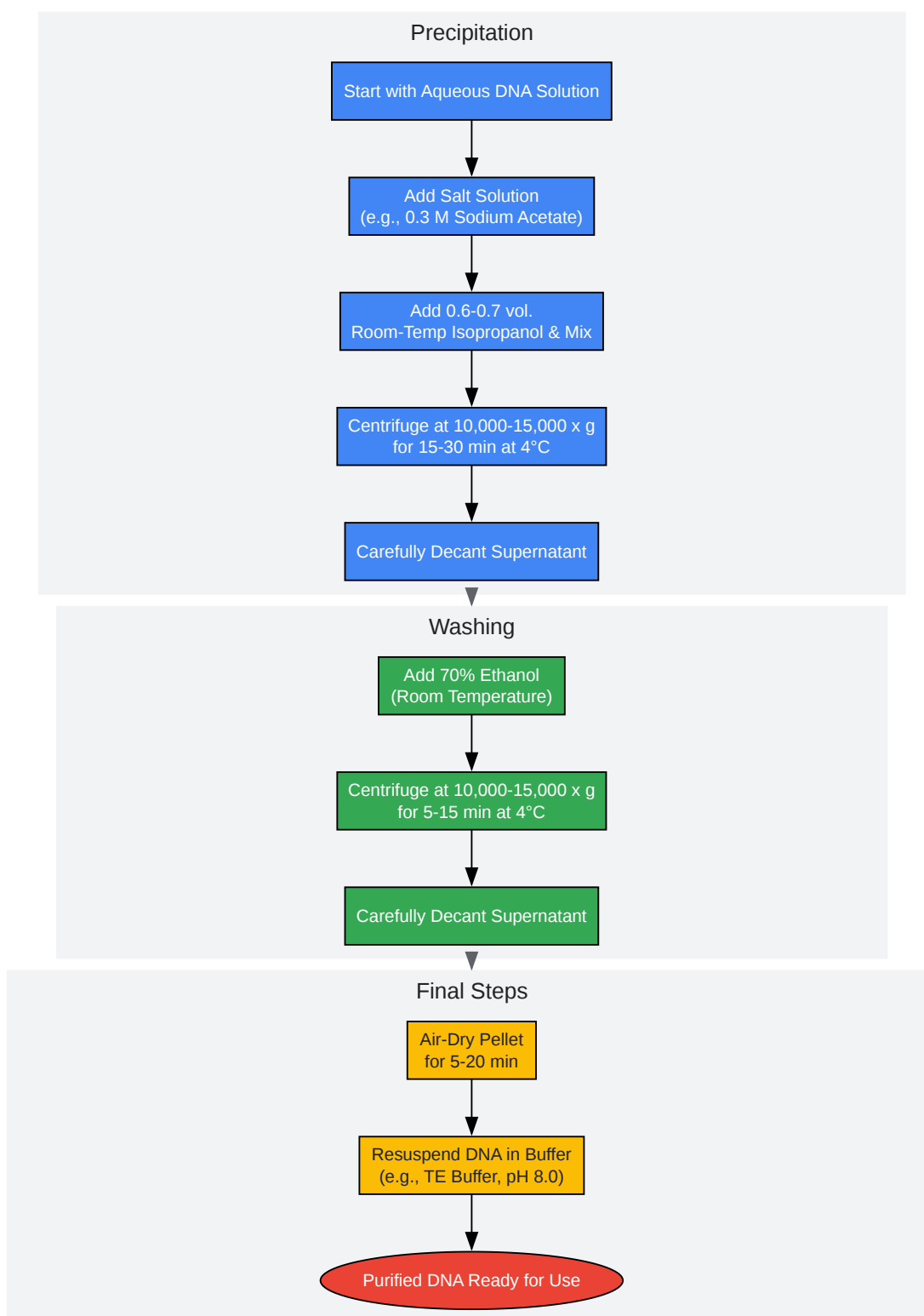
Advantages:

- **Smaller Volume Required:** Only 0.6–0.7 volumes of isopropanol are needed, compared to 2–2.5 volumes for ethanol, making it ideal for large-volume samples.[\[4\]](#)[\[6\]](#)[\[8\]](#)
- **Room Temperature Precipitation:** The precipitation can be effectively carried out at room temperature, which helps minimize the co-precipitation of salts like sodium chloride.[\[6\]](#)[\[8\]](#)[\[10\]](#)
- **Effective for Low Concentrations:** Isopropanol can precipitate DNA even at low concentrations, as DNA is less soluble in it.[\[4\]](#)[\[7\]](#)[\[11\]](#)

Disadvantages:

- **Salt Co-precipitation:** Salts are generally less soluble in isopropanol than in ethanol, increasing the risk of their co-precipitation with the DNA, which can inhibit downstream applications.[\[4\]](#)[\[7\]](#)[\[8\]](#)
- **Difficult Pellet Handling:** The resulting DNA pellet is often glassy, transparent, and may adhere loosely to the tube, making it harder to see and easier to lose during washing steps.[\[5\]](#)[\[8\]](#)[\[11\]](#)
- **Less Volatile:** Isopropanol is less volatile than ethanol, requiring a longer drying time for the final pellet.[\[5\]](#)[\[11\]](#)

Experimental Workflow



Experimental Workflow for DNA Precipitation with Isopropanol

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Caption: Workflow of DNA precipitation using isopropanol.

Quantitative Data and Reagents

The following tables summarize the key quantitative parameters for the isopropanol precipitation protocol.

Table 1: Reagents and Solutions

Reagent	Stock Concentration	Final Concentration/Volume	Purpose
Salt Solution			
Sodium Acetate	3.0 M, pH 5.2	0.3 M	Neutralizes DNA's negative charge. [8] [9]
Ammonium Acetate	7.5 M	2.0 - 2.5 M	Alternative salt for charge neutralization. [8] [9]
Precipitant			
Isopropanol	100% (Room Temp)	0.6 - 0.7 volumes	Induces DNA precipitation. [6] [8] [9]
Wash Solution			
Ethanol	100%	70% (Room Temp)	Washes away co-precipitated salts. [8] [9]
Resuspension Buffer			

| TE Buffer | 10 mM Tris, 1 mM EDTA | Varies | Resuspend and stabilize purified DNA.[\[9\]](#) |

Table 2: Centrifugation and Incubation Parameters

Step	Centrifugation Speed (RCF)	Centrifugation Time	Temperature
DNA Precipitation	10,000 - 15,000 x g	15 - 30 minutes	4°C
Pellet Wash	10,000 - 15,000 x g	5 - 15 minutes	4°C

| Drying | N/A | 5 - 20 minutes | Room Temperature |

Note: Centrifugation at 4°C is recommended to prevent sample overheating, though precipitation from small volumes can be done at room temperature.[\[8\]](#)

Detailed Experimental Protocol

This protocol outlines the step-by-step method for precipitating DNA from an aqueous solution using **isopropanol**.

Equipment and Reagents:

- Centrifuge capable of 10,000–15,000 x g
- Appropriate centrifuge tubes (polypropylene recommended; do not use polycarbonate)[\[8\]](#)
- Pipettes and pipette tips
- Salt solution (e.g., 3 M Sodium Acetate, pH 5.2)
- 100% **Isopropanol** (room temperature)
- 70% Ethanol (room temperature)
- Resuspension buffer (e.g., TE buffer, pH 7.5-8.0)

Procedure:

- Salt Addition:
 - Measure the volume of your DNA solution.

- Add 1/10th volume of a salt solution (e.g., 3 M sodium acetate, pH 5.2) to achieve a final concentration of 0.3 M.[\[8\]](#)[\[12\]](#) Mix gently but thoroughly.
- **Isopropanol Precipitation:**
 - Add 0.6 to 0.7 volumes of room-temperature 100% **isopropanol** to the DNA-salt mixture.[\[8\]](#)[\[9\]](#)
 - Mix by inverting the tube several times until a white, thread-like DNA precipitate becomes visible.
- **Pelleting the DNA:**
 - Centrifuge the mixture immediately at 10,000–15,000 x g for 15–30 minutes at 4°C.[\[8\]](#)[\[9\]](#)
 - Tip: Mark the outside of the tube before centrifugation to help locate the pellet, which may be glassy and hard to see.[\[8\]](#)
- **Supernatant Removal:**
 - Carefully decant or pipette off the supernatant without disturbing the DNA pellet.[\[8\]](#)[\[9\]](#) The pellet may be loosely attached to the tube wall.[\[8\]](#)
- **Washing the Pellet:**
 - Add 1–10 mL of room-temperature 70% ethanol to the tube.[\[8\]](#)[\[9\]](#) This step removes co-precipitated salts and replaces the **isopropanol** with more volatile ethanol.[\[8\]](#)[\[9\]](#)
 - Centrifuge at 10,000–15,000 x g for 5–15 minutes at 4°C.[\[8\]](#)[\[9\]](#)
 - Carefully decant the ethanol wash. Repeat this wash step if high purity is required.
- **Drying the Pellet:**
 - Air-dry the pellet for 5–20 minutes at room temperature.[\[8\]](#)[\[9\]](#)
 - Caution: Do not over-dry the pellet, as this can denature the DNA and make it difficult to redissolve.[\[5\]](#)

- Resuspending the DNA:
 - Add an appropriate volume of a suitable buffer (e.g., TE buffer with a pH of 7.5–8.0).^[9] DNA does not dissolve well in acidic solutions.^[9]
 - To aid dissolution, especially for high-molecular-weight DNA, gently flick the tube or heat the solution at 55°C for 1-2 hours.^[9] Avoid vigorous vortexing to prevent shearing of genomic DNA.^[9]

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